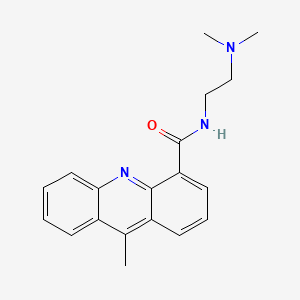
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate with DNA. This compound has been studied for its ability to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process begins with the preparation of acridine-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with N-(2-(dimethylamino)ethyl)-amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control .
Análisis De Reacciones Químicas
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the acridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its potential to inhibit topoisomerase II, making it a candidate for cancer research.
Medicine: Explored as an antitumor agent in preclinical and clinical trials.
Industry: Utilized in the development of fluorescent probes and dyes due to its ability to intercalate with DNA
Mecanismo De Acción
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide: Another acridine derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.
Amsacrine: An antitumor agent that also targets topoisomerase II
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its ability to overcome multidrug resistance in cancer cells makes it a promising candidate for further research and development .
Propiedades
Número CAS |
89459-33-6 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-9-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-14-7-4-5-10-17(14)21-18-15(13)8-6-9-16(18)19(23)20-11-12-22(2)3/h4-10H,11-12H2,1-3H3,(H,20,23) |
Clave InChI |
DGOQVGSGBATEPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


dimethylsilane](/img/structure/B14390258.png)
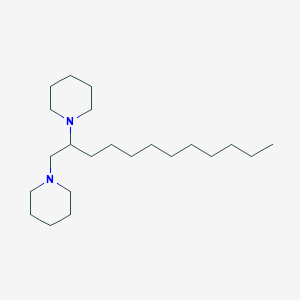
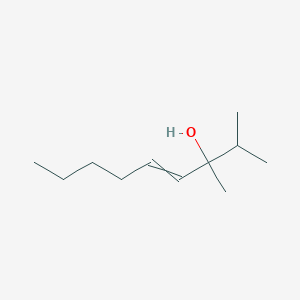
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
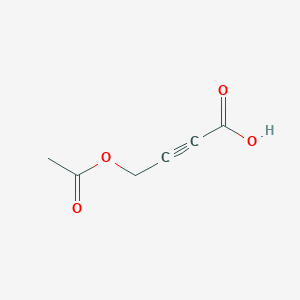
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
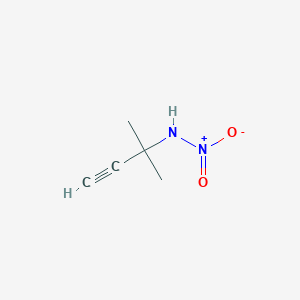
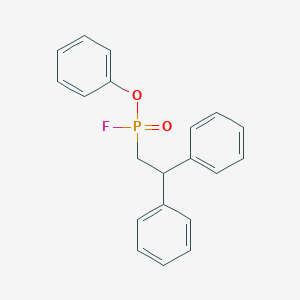
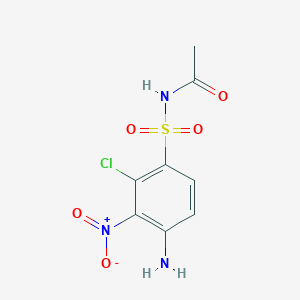
![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
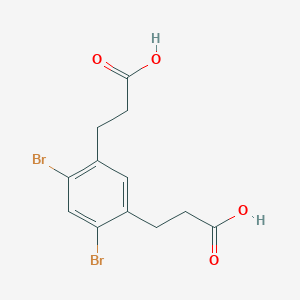
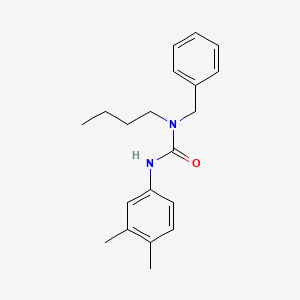
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
